MK-0873

Catalog No.
S535605
CAS No.
500355-52-2
M.F
C25H18N4O3
M. Wt
422.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MK-0873

CAS Number

500355-52-2

Product Name

MK-0873

IUPAC Name

N-cyclopropyl-1-[3-[2-(1-oxidopyridin-1-ium-3-yl)ethynyl]phenyl]-4-oxo-1,8-naphthyridine-3-carboxamide

Molecular Formula

C25H18N4O3

Molecular Weight

422.4 g/mol

InChI

InChI=1S/C25H18N4O3/c30-23-21-7-2-12-26-24(21)29(16-22(23)25(31)27-19-10-11-19)20-6-1-4-17(14-20)8-9-18-5-3-13-28(32)15-18/h1-7,12-16,19H,10-11H2,(H,27,31)

InChI Key

JJWKQXNHYDJXKF-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C#CC5=C[N+](=CC=C5)[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

MK 0873, MK-0873, MK0873

Canonical SMILES

C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C#CC5=C[N+](=CC=C5)[O-]

Description

The exact mass of the compound N-Cyclopropyl-1-(3-((1-oxidopyridin-3-yl)ethynyl)phenyl)-1,4-dihydro(1,8)naphthyridin-4-one-3-carboxamide is 422.13789 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Naphthyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MK-0873 is a selective inhibitor of phosphodiesterase 4, an enzyme that plays a critical role in the hydrolysis of cyclic adenosine monophosphate. By inhibiting this enzyme, MK-0873 increases levels of cyclic adenosine monophosphate within cells, which can modulate various signaling pathways involved in inflammatory responses. This compound has been investigated primarily for its potential therapeutic effects in treating conditions such as rheumatoid arthritis and psoriasis .

The primary chemical reaction involving MK-0873 is its interaction with phosphodiesterase 4. This interaction prevents the breakdown of cyclic adenosine monophosphate, leading to increased intracellular concentrations of this secondary messenger. The enhanced levels of cyclic adenosine monophosphate result in downstream effects on various protein kinases and transcription factors, ultimately influencing gene expression related to inflammation and immune responses .

MK-0873 exhibits significant anti-inflammatory activity due to its mechanism of action as a phosphodiesterase 4 inhibitor. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are pivotal in the pathogenesis of inflammatory diseases. In clinical trials, MK-0873 demonstrated efficacy in reducing symptoms associated with rheumatoid arthritis and psoriasis, indicating its potential as a therapeutic agent for these conditions .

The synthesis of MK-0873 involves several steps that typically include:

  • Formation of Key Intermediates: Initial reactions often involve the creation of intermediates that contain the necessary functional groups for phosphodiesterase inhibition.
  • Cyclization Reactions: These intermediates undergo cyclization to form the core structure characteristic of MK-0873.
  • Purification: The final product is purified through methods such as recrystallization or chromatography to ensure high purity suitable for biological testing.

Specific details on the synthetic route may be found in patent literature, which outlines various methodologies for synthesizing similar phosphodiesterase inhibitors .

MK-0873 has been primarily studied for its applications in treating:

  • Rheumatoid Arthritis: Clinical trials have indicated its effectiveness in managing symptoms and improving patient outcomes.
  • Psoriasis: Research supports its role in reducing plaque formation and inflammatory responses associated with this skin condition.

Additionally, due to its mechanism of action, MK-0873 may have potential applications in other inflammatory and autoimmune disorders .

Studies examining the interactions of MK-0873 with other compounds have highlighted its unique position among phosphodiesterase inhibitors. Interaction studies often focus on:

  • Synergistic Effects: Combining MK-0873 with other anti-inflammatory agents may enhance therapeutic effects.
  • Adverse Interactions: Understanding how MK-0873 interacts with other medications is crucial for safe co-administration, particularly in patients with complex medication regimens .

MK-0873 shares structural and functional similarities with several other phosphodiesterase 4 inhibitors. Here are some notable compounds for comparison:

Compound NameKey FeaturesUnique Aspects
RoflumilastUsed for chronic obstructive pulmonary diseaseApproved for multiple indications
ApremilastNon-steroidal treatment for psoriasisOral administration; distinct mechanism
CilomilastInvestigated for chronic obstructive pulmonary diseaseSimilar efficacy profile but different usage
RolipramAntidepressant propertiesOlder compound with broader PDE inhibition
GSK-256066Under investigation for asthmaPotentially fewer side effects

MK-0873 is unique due to its specific targeting of phosphodiesterase 4 and its focused application in rheumatoid arthritis and psoriasis, distinguishing it from other compounds that may have broader or different therapeutic uses .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

422.13789045 g/mol

Monoisotopic Mass

422.13789045 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K4KAC9XCCO

MeSH Pharmacological Classification

Phosphodiesterase 4 Inhibitors

Other CAS

500355-52-2

Wikipedia

Mk-0873

Dates

Modify: 2024-02-18
1: Mitra A, Leyes A, Manser K, Roadcap B, Mestre C, Tatosian D, Jin L, Uemura N. Use of minipig skin biopsy model as an innovative tool to design topical formulation to achieve desired pharmacokinetics in humans. J Pharm Sci. 2015 May;104(5):1701-8. doi: 10.1002/jps.24383. Epub 2015 Feb 17. PubMed PMID: 25691117.

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